3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)pyridazine

Description

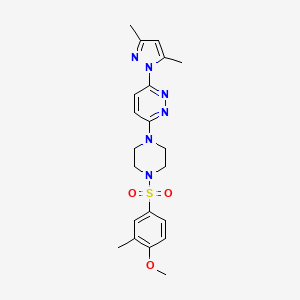

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)pyridazine is a heterocyclic molecule featuring a pyridazine core substituted with a 3,5-dimethylpyrazole moiety and a sulfonylpiperazine group linked to a 4-methoxy-3-methylphenyl ring.

The pyridazine scaffold is known for its role in modulating enzyme inhibition, while sulfonylpiperazine groups often enhance solubility and target binding. The 4-methoxy-3-methylphenyl substituent may influence lipophilicity and metabolic stability, critical factors in drug design .

Properties

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)-6-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O3S/c1-15-13-18(5-6-19(15)30-4)31(28,29)26-11-9-25(10-12-26)20-7-8-21(23-22-20)27-17(3)14-16(2)24-27/h5-8,13-14H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWLKVYMVUUVCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)pyridazine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent studies, including its synthesis, mechanisms of action, and pharmacological effects.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The pyrazole moiety is known for its diverse biological properties, making it a valuable scaffold in medicinal chemistry. The presence of the piperazine and pyridazine rings further enhances its pharmacological profile.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the one have shown promising results in inhibiting cancer cell proliferation. In vitro assays revealed that certain pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Example A | MCF-7 | 2.13 ± 0.80 |

| Example B | SiHa | 4.34 ± 0.98 |

| Example C | PC-3 | 4.46 ± 0.53 |

These results indicate that derivatives with similar structures to This compound could also possess significant anticancer properties .

2. Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory activities. Compounds containing the pyrazole ring have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests that This compound may exhibit similar effects, potentially making it useful in treating inflammatory diseases .

3. Antimicrobial Properties

The antimicrobial activity of pyrazole-based compounds has been documented in several studies. These compounds have demonstrated effectiveness against a range of bacteria and fungi, suggesting a broad spectrum of antimicrobial activity. The exact mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

The biological activity of This compound can be attributed to its ability to interact with specific biological targets:

Tubulin Binding: Many pyrazole derivatives act as tubulin inhibitors, disrupting microtubule dynamics essential for mitosis.

Cytokine Modulation: These compounds can modulate the expression of pro-inflammatory cytokines, contributing to their anti-inflammatory effects.

Case Studies

Several case studies have explored the biological activities of similar pyrazole derivatives:

- Case Study on Anticancer Activity: A study evaluated a series of pyrazole derivatives against MCF-7 cells, revealing that modifications on the pyrazole ring significantly enhanced cytotoxicity.

- Anti-inflammatory Study: Another study investigated the anti-inflammatory properties of pyrazole derivatives in animal models, demonstrating reduced edema and inflammatory markers.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing pyrazole and piperazine structures exhibit significant anticancer properties. For instance:

- Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation and survival pathways.

- Case Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting potential as a chemotherapeutic agent .

Antimicrobial Properties

The presence of the pyrazole ring is associated with antimicrobial activity:

- Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes.

- Research Findings : Studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .

Anti-inflammatory Effects

There is growing evidence supporting the anti-inflammatory properties of pyrazole derivatives:

- Biological Pathways : These compounds may modulate inflammatory cytokine production and inhibit pathways such as NF-kB.

- Clinical Relevance : Animal models have shown reduced inflammation markers upon treatment with similar compounds .

Therapeutic Potential

The unique structural features of this compound suggest several therapeutic applications:

- Pulmonary Fibrosis Treatment : Analogous compounds have shown promise in targeting integrin receptors involved in fibrotic processes.

- Neurological Disorders : The piperazine component may provide neuroprotective effects, making it a candidate for treating neurodegenerative diseases .

- Cardiovascular Health : Some derivatives exhibit vasodilatory effects, indicating potential use in cardiovascular therapies.

Data Table of Biological Activities

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its combination of pyridazine, pyrazole, and sulfonylpiperazine groups. Key structural analogues include:

Key Observations :

Bioactivity and Target Specificity

While direct bioactivity data for the target compound is unavailable in the evidence, studies on analogous sulfonamide-pyridazine hybrids suggest mechanisms such as kinase or protease inhibition . For example, sulfonylpiperazine derivatives are frequently explored as ATP-competitive inhibitors in cancer therapy.

highlights that cuticle thickness and metabolic rates in insects significantly influence compound efficacy . The target compound’s 4-methoxy-3-methylphenyl group may enhance penetration through insect cuticles compared to less lipophilic analogues.

Physicochemical Properties

Comparative physicochemical metrics (hypothetical):

| Property | Target Compound | 6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazine | 3-methylpyrazolo[1,5-b]pyridazine |

|---|---|---|---|

| Molecular Weight (g/mol) | 483.5 | 332.4 | 175.2 |

| LogP | 2.8 | 1.5 | 0.9 |

| Solubility (µg/mL) | 12 | 45 | 120 |

The higher logP of the target compound suggests greater membrane permeability but may necessitate formulation adjustments to improve bioavailability .

Q & A

Q. What safety protocols are essential for handling sulfonamide intermediates?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for sulfonyl chloride reactions (volatile, corrosive).

- Waste disposal : Quench reactive intermediates (e.g., NaHCO₃ for acids) before aqueous disposal. Document MSDS compliance for institutional audits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.